molecular formula C20H25N5O3S B2562562 (Z)-3-phenyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acrylamide CAS No. 1021222-15-0

(Z)-3-phenyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acrylamide

Cat. No. B2562562
CAS RN: 1021222-15-0
M. Wt: 415.51
InChI Key: XQARMUVBVRXCGB-HJWRWDBZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound involves a pyrimidinylpiperazine moiety, which is a common structure in many pharmaceutical drugs . The crystal structure of similar compounds has been determined .

Scientific Research Applications

Anticancer Activity

The pyrimidine ring and its fused derivatives, including pyrazolo[3,4-d]pyrimidine, pyrido[2,3-d]pyrimidine, quinazoline, and furo[2,3-d]pyrimidine compounds, have attracted significant interest due to their potential anticancer properties . These derivatives exert their effects through selective inhibition of protein kinases (PKs), essential enzymes involved in cell growth, differentiation, migration, and metabolism. By targeting PKs, they disrupt cancer cell signaling pathways and inhibit tumor growth. Further research into structure-activity relationships and synthetic pathways can lead to novel pyrimidines with higher selectivity as anticancer agents.

Protein Kinase Inhibition

As mentioned earlier, protein kinases play a crucial role in cellular signaling processes. The compound inhibits PKs, particularly those involved in cancer-related pathways. By selectively targeting these enzymes, it interferes with cancer cell proliferation and survival .

Selective Inhibition of GSK-3β

One specific kinase target is glycogen synthase kinase-3β (GSK-3β). Compound 64, a 3-pyridylfuro[2,3-d]pyrimidine derivative, demonstrated potent and selective inhibitory activity against GSK-3β. Such selectivity is essential for minimizing off-target effects .

Anti-Tubercular Potential

While not directly related to cancer, pyrimidine derivatives have also been explored for their anti-tubercular activity. Novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and evaluated for their efficacy against Mycobacterium tuberculosis . Although this application diverges from cancer research, it highlights the versatility of pyrimidine-based compounds.

ATP-Competitive Inhibitors

Optimization of lipophilic substitution led to ATP-competitive inhibitors with remarkable selectivity for protein kinase B (PKB) over closely related kinases such as PKA. These inhibitors hold promise for targeted therapies in various diseases, including cancer .

properties

IUPAC Name

(Z)-3-phenyl-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3S/c26-19(9-8-18-6-2-1-3-7-18)21-12-5-17-29(27,28)25-15-13-24(14-16-25)20-22-10-4-11-23-20/h1-4,6-11H,5,12-17H2,(H,21,26)/b9-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQARMUVBVRXCGB-HJWRWDBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCCNC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCCNC(=O)/C=C\C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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